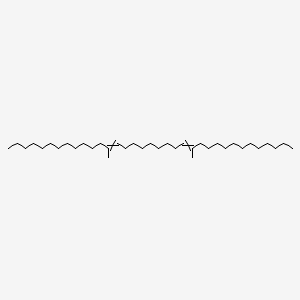
13,23-Dimethylpentatriaconta-13,22-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
13,23-Dimethylpentatriaconta-13,22-diene is a chemical compound with the molecular formula C37H72. It is a long-chain hydrocarbon with two double bonds located at the 13th and 22nd positions, and methyl groups at the 13th and 23rd positions. This compound is part of the diene family, which is characterized by the presence of two double bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 13,23-Dimethylpentatriaconta-13,22-diene can be achieved through various organic synthesis methods. One common approach involves the use of alkenes and allylic halides. The base-induced elimination of hydrogen halide (HX) from an allylic halide is a typical reaction used to prepare conjugated dienes .
Análisis De Reacciones Químicas
Types of Reactions: 13,23-Dimethylpentatriaconta-13,22-diene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation is a common substitution reaction for dienes.
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous solution under acidic or basic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated hydrocarbons.
Aplicaciones Científicas De Investigación
13,23-Dimethylpentatriaconta-13,22-diene has various applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain hydrocarbons and their reactions.
Biology: Potential use in studying lipid metabolism and interactions with biological membranes.
Medicine: Investigated for its potential role in drug delivery systems due to its hydrophobic nature.
Industry: Used in the production of synthetic polymers and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 13,23-Dimethylpentatriaconta-13,22-diene involves its interaction with molecular targets through its double bonds. These interactions can lead to various chemical transformations, such as addition reactions. The pathways involved include the formation of intermediate carbocations or radicals, depending on the reaction conditions .
Comparación Con Compuestos Similares
1,3-Butadiene: A simple conjugated diene used in the production of synthetic rubber.
Isoprene: Another conjugated diene used in the production of natural rubber.
Cholesta-7,22-diene-3β,5α,6β-triol: A compound with similar structural features but different functional groups.
Uniqueness: 13,23-Dimethylpentatriaconta-13,22-diene is unique due to its long carbon chain and specific placement of double bonds and methyl groups. This structure imparts distinct chemical properties and reactivity compared to shorter-chain dienes.
Propiedades
Número CAS |
90052-45-2 |
|---|---|
Fórmula molecular |
C37H72 |
Peso molecular |
517.0 g/mol |
Nombre IUPAC |
13,23-dimethylpentatriaconta-13,22-diene |
InChI |
InChI=1S/C37H72/c1-5-7-9-11-13-15-17-20-24-28-32-36(3)34-30-26-22-19-23-27-31-35-37(4)33-29-25-21-18-16-14-12-10-8-6-2/h34-35H,5-33H2,1-4H3 |
Clave InChI |
YXDBUTMSLYJQPO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(=CCCCCCCCC=C(C)CCCCCCCCCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


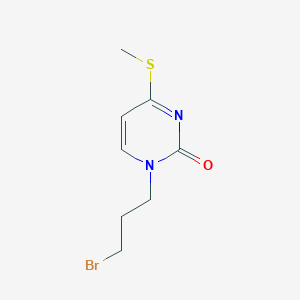
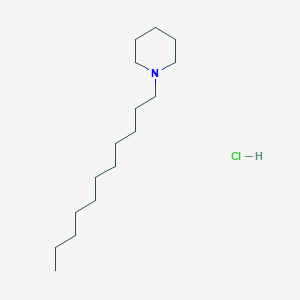


![2-Hydroxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14375398.png)
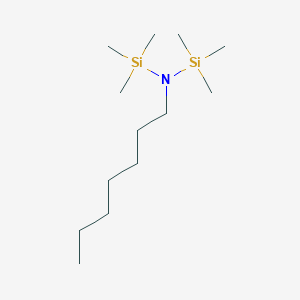
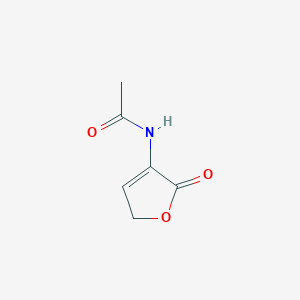
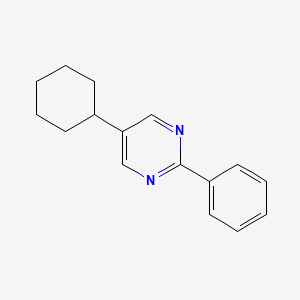

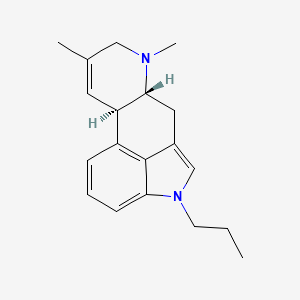


![1,1'-{[3-(Isocyanatomethyl)-1,2-phenylene]bis(methylene)}bis(3-chloro-2-isocyanatobenzene)](/img/structure/B14375430.png)
![4-Methyl-2-[(3-methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14375442.png)
